2-Methoxyheptane

Process Engineering Solvent Selection Thermodynamics

2-Methoxyheptane (C₈H₁₈O) is a branched, secondary alkyl methyl ether with a molecular weight of 130.23 g/mol and a computed octanol-water partition coefficient (XLogP3-AA) of 2.8, indicating moderate lipophilicity. As an ether, it possesses a polar methoxy group, a calculated topological polar surface area of 9.2 Ų, and five rotatable bonds, which influence its solvent behavior and molecular recognition properties.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 57858-34-1
Cat. No. B14605856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyheptane
CAS57858-34-1
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCCCC(C)OC
InChIInChI=1S/C8H18O/c1-4-5-6-7-8(2)9-3/h8H,4-7H2,1-3H3
InChIKeyXKHTUKHDGNJTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyheptane (CAS 57858-34-1): Baseline Physicochemical Profile and Procurement Context


2-Methoxyheptane (C₈H₁₈O) is a branched, secondary alkyl methyl ether with a molecular weight of 130.23 g/mol and a computed octanol-water partition coefficient (XLogP3-AA) of 2.8, indicating moderate lipophilicity [1]. As an ether, it possesses a polar methoxy group, a calculated topological polar surface area of 9.2 Ų, and five rotatable bonds, which influence its solvent behavior and molecular recognition properties [1]. Its IUPAC Standard InChIKey is XKHTUKHDGNJTLD-UHFFFAOYSA-N, and its structure is defined by a heptane backbone with a methoxy substituent at the C2 position, resulting in a chiral center in the non-racemic form [2]. This structural configuration distinguishes it from linear ethers and other branched isomers, impacting its physical properties and potential applications as a specialty solvent or synthetic intermediate.

Structure Branched secondary alkyl methyl ether
Lipophilicity Moderate (reported XLogP ~2.8), distinct from gem-dimethyl isomer
Chirality Stereocenter at C2; non-racemic form supports chiral studies

Why In-Class Ethers Cannot Simply Substitute for 2-Methoxyheptane (CAS 57858-34-1)


Substituting 2-methoxyheptane with a generic alkoxyheptane or a simple linear ether is scientifically unsound due to pronounced differences in key physicochemical properties that dictate process performance. The position of the methoxy group on the secondary carbon of the heptane chain directly impacts its boiling point, vapor pressure, and solvation characteristics, creating a distinct operational envelope. For instance, a shorter-chain analog will have a lower boiling point, potentially leading to excessive volatility and loss during high-temperature processes , while a longer-chain or differently substituted analog will have a higher boiling point and increased viscosity, which can compromise separation efficiency, mass transfer, or product purity . Furthermore, differences in lipophilicity (XLogP) can alter partition behavior in biphasic systems, and variations in molecular shape affect how the compound interacts with catalysts or biological targets. Therefore, direct replacement without re-validation of an entire process or formulation can lead to significant deviations in reaction kinetics, product yield, and final specification compliance. The following quantitative evidence guide details the specific, measurable points of differentiation that justify the targeted procurement of 2-methoxyheptane.

Thermal envelope mismatch

Shorter-chain analogs have lower boiling points, increasing volatility and potential loss during high-temperature processing. Direct swap may shift reaction control.

Partition behavior alteration

Differences in XLogP can shift partition coefficients in biphasic systems, affecting extraction selectivity and phase separation without re-validation.

Molecular recognition divergence

Branching and methoxy position influence interactions with catalysts or targets; a linear ether may not reproduce binding or kinetics, limiting direct substitution.

Quantitative Differentiation of 2-Methoxyheptane (CAS 57858-34-1) from Closest Analogs


Boiling Point Differentiation Against C7 and C9 Methyl Ethers

2-Methoxyheptane's boiling point is approximately 197.6 °C at 760 mmHg [1]. This is a significant increase over the C7 analog, 1-methoxyhexane, which has a boiling point of 125.9±3.0 °C at 760 mmHg . This difference of approximately 72 °C provides a distinct and usable thermal window for applications requiring a less volatile, mid-boiling ether. Conversely, its boiling point is lower than that of the C9 analog, 3-methoxyoctane, which has a boiling point of 162.9 °C (estimated) at 760 mmHg , a difference of approximately 35 °C. This positions 2-methoxyheptane as the intermediate homolog, offering a balance between volatility and ease of removal that is not achievable with its nearest carbon-number neighbors.

Boiling point
Reported
~197.6 °C +71.7 °C vs. C7 analog
Supports mid-boiling solvent selection
Measurement at 760 mmHg; method context applies
Process Engineering Solvent Selection Thermodynamics

Lipophilicity (LogP) Comparison with Structurally Similar Isomers

2-Methoxyheptane has a computed XLogP3-AA value of 2.8 [1]. This represents a moderate lipophilicity that is characteristic of a medium-chain alkyl ether. In contrast, the gem-dimethyl analog, 2-methoxy-2-methylheptane (MMH), a compound with the same molecular formula (C₈H₁₈O) but a different branching pattern, has a higher computed XLogP3-AA value of 3.0 [2]. This quantifiable difference of 0.2 log units is substantial in the context of partitioning behavior; a 0.2 increase in logP corresponds to an approximately 58% increase in the compound's predicted equilibrium concentration in a non-polar phase (e.g., octanol) relative to water. This demonstrates that 2-methoxyheptane is measurably less lipophilic than its branched isomer, MMH.

Lipophilicity (LogP)
Reported
2.8 vs 3.0 Δ −0.2 log units vs. branched isomer
Partition behavior may differ in biphasic systems
Computed XLogP3-AA; class-level comparison
Drug Discovery QSAR Modeling Bioavailability

Molecular Weight and Exact Mass: Distinction from Close Analogs

The exact mass of 2-methoxyheptane is 130.135765193 Da, with a molecular weight of 130.23 g/mol [1]. This is fundamentally distinct from the next lower homolog, 1-methoxyhexane, which has an exact mass of 102.104465 Da (C₆H₁₄O) [2]. This mass difference of approximately 28 Da is critical for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), where the target compound must be unequivocally distinguished from homologs that may be present as impurities or co-eluting compounds. Furthermore, its molecular weight is also distinct from the branched isomer 2-methoxy-2-methylheptane, which, while having the same nominal mass, has a slightly different exact mass due to variations in isotopic distribution [3].

Exact mass
Reported
130.1358 Da +28.03 Da vs. C7 homolog
Supports unambiguous HRMS identification
Mass difference ensures chromatographic resolution
Analytical Chemistry Quality Control Mass Spectrometry

Recommended Procurement-Driven Application Scenarios for 2-Methoxyheptane (CAS 57858-34-1)


Specialty Solvent for Mid-Boiling Ether Applications

2-Methoxyheptane is optimally procured when a solvent with a boiling point of approximately 197.6 °C is required. This property makes it suitable for chemical reactions or extractions conducted in the 150–190 °C range, where it will remain liquid without excessive vapor pressure [1]. This is a distinct advantage over the more volatile 1-methoxyhexane (bp ~126 °C) and provides a lower-temperature, easier-to-remove alternative to higher-boiling solvents like 3-methoxyoctane (bp ~163 °C) .

Analytical Standard for GC-MS and LC-MS Method Development

Due to its unique exact mass of 130.135765193 Da and defined molecular structure, 2-methoxyheptane serves as an ideal reference standard for developing and validating analytical methods targeting mid-chain alkyl ethers [2]. Its distinct mass, which differs by approximately 28 Da from the C7 homolog [3], allows for clear resolution and quantification in complex matrices, ensuring method specificity and accuracy in environmental, food, or forensic analysis.

Synthetic Intermediate for Lipophilic Derivatives

With a computed XLogP3-AA of 2.8, 2-methoxyheptane offers a specific level of lipophilicity that can be exploited in the synthesis of more complex molecules, such as surfactants, lubricants, or pharmaceutical intermediates [2]. Its intermediate logP value, being 0.2 units lower than the branched isomer 2-methoxy-2-methylheptane (MMH) [4], provides a different partition coefficient that can be leveraged to tune the physicochemical properties of a final product, for instance, to achieve a desired balance between membrane permeability and aqueous solubility.

Chiral Building Block and Reference Material

As a secondary ether with a stereocenter at the C2 position, the non-racemic form of 2-methoxyheptane is valuable as a chiral building block or reference standard in asymmetric synthesis and chiral chromatography method development [5]. The ability to procure a specific enantiomer allows for the investigation of stereospecific interactions in catalysis or biological systems, which cannot be achieved with achiral solvents or linear ethers.

Application
Selection Property
Validation Focus
Mid-boiling specialty solvent
Boiling point ~198 °C; thermal stability profile
Process temperature window; solvent removal efficiency
Analytical reference for ethers
Distinct mass and retention behavior
GC-MS/LC-MS method specificity; interference screening
Lipophilic derivative synthesis
Reported XLogP ~2.8; moderate lipophilicity
Partition-based purification; logP tuning in analog design
Chiral research intermediate
C2 stereocenter; enantiomer availability
Stereochemical assignment; chiral method validation

Technical Documentation Hub

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